molecular formula C16H17BrN4 B2553943 (E)-N-(4-bromobenzylidene)-4-(pyridin-2-yl)piperazin-1-amine CAS No. 305351-54-6

(E)-N-(4-bromobenzylidene)-4-(pyridin-2-yl)piperazin-1-amine

Cat. No.: B2553943
CAS No.: 305351-54-6
M. Wt: 345.244
InChI Key: WXZJXFSHOLVUHW-CPNJWEJPSA-N
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Description

(E)-N-(4-Bromobenzylidene)-4-(pyridin-2-yl)piperazin-1-amine is a Schiff base derivative characterized by a piperazine core substituted at the 1-position with a 4-bromobenzylidene group and at the 4-position with a pyridin-2-yl moiety. The bromine atom on the benzylidene group contributes to its electronic and steric profile, while the pyridine ring introduces hydrogen-bonding capabilities.

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4/c17-15-6-4-14(5-7-15)13-19-21-11-9-20(10-12-21)16-3-1-2-8-18-16/h1-8,13H,9-12H2/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZJXFSHOLVUHW-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)N=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=N2)/N=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-bromobenzylidene)-4-(pyridin-2-yl)piperazin-1-amine typically involves the condensation reaction between 4-bromobenzaldehyde and 4-(pyridin-2-yl)piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-bromobenzylidene)-4-(pyridin-2-yl)piperazin-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted benzylidene derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that piperazine derivatives, including those similar to (E)-N-(4-bromobenzylidene)-4-(pyridin-2-yl)piperazin-1-amine , exhibit significant antimicrobial properties. Studies have shown that modifications in the piperazine structure can enhance activity against various bacterial strains. For instance, derivatives with sulfonamide functionalities have demonstrated antibacterial effects and enzyme inhibition capabilities, making them candidates for further development in treating infections .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Similar piperazine derivatives have been evaluated for their cytotoxic effects against human cancer cell lines. For example, compounds with analogous structures have shown promising results in inhibiting the growth of breast adenocarcinoma cells (MCF7) through mechanisms involving apoptosis and cell cycle arrest . The incorporation of halogen atoms, like bromine, is often associated with increased potency against cancer cells.

Neurological Applications

Piperazine derivatives are also known for their interactions with neurotransmitter receptors, particularly in the central nervous system. Compounds that contain piperazine moieties have been investigated for their potential as antidepressants and anxiolytics. The ability of these compounds to modulate neurotransmitter systems makes them valuable candidates for treating various neurological disorders .

Inhibitors of Ion Channels

Recent studies have highlighted the role of certain piperazine derivatives as inhibitors of ion channels, specifically targeting channels involved in mosquito physiology. This approach has implications for developing new insecticides to combat vector-borne diseases such as Zika and dengue fever by disrupting the excretory functions of mosquitoes .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of This compound involves several steps that allow for the exploration of various substituents to optimize biological activity. Structure-activity relationship studies have shown that modifications at specific positions on the piperazine ring can significantly influence the compound's efficacy against targeted biological pathways .

Case Study 1: Antimicrobial Efficacy

A series of studies evaluated the antimicrobial activity of piperazine derivatives against common pathogens. The findings indicated that compounds with similar structures to This compound exhibited notable inhibitory effects on bacterial growth, suggesting their potential use in developing new antibiotics .

Case Study 2: Anticancer Activity Assessment

In vitro assays conducted on various cancer cell lines demonstrated that certain analogs of this compound induced significant cytotoxicity. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression, highlighting its potential as an anticancer agent .

Case Study 3: Neurological Activity Exploration

Research into the neurological effects of piperazine derivatives revealed their potential as modulators of serotonin receptors. Compounds similar to This compound showed promise in enhancing mood and reducing anxiety symptoms in animal models, warranting further exploration in clinical settings .

Mechanism of Action

The mechanism of action of (E)-N-(4-bromobenzylidene)-4-(pyridin-2-yl)piperazin-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Benzylidene Substituent Piperazine Substituent Notable Properties Reference
Target Compound 4-Bromo 4-(Pyridin-2-yl) Moderate electron-withdrawing effect; enhanced lipophilicity due to bromine -
(4-Chloro-3-nitro-benzylidene) analog 4-Chloro-3-nitro 4-(2-Methoxyphenyl) Strong electron-withdrawing nitro group; methoxy increases solubility
3-Benzyloxy-4-methoxy derivative 3-Benzyloxy-4-methoxy 4-(Pyridin-2-yl) Bulky, electron-rich substituents; higher molecular weight (402.50 g/mol)
4-Propoxyphenyl analog 4-Propoxy 4-(2-Chlorobenzyl) Alkoxy chain enhances lipophilicity; chlorobenzyl adds steric hindrance
Furyl-containing derivative Furan-2-yl 4-(4-Chlorobenzyl) Heterocyclic furan introduces π-π interactions; chlorobenzyl affects binding
Cu(II) complex () Phenyl(pyridin-2-yl) - Chelation with Cu(II) reduces toxicity (LC50 = 91.29 ppm vs. 54.81 ppm for ligand)

Electronic and Steric Considerations

  • Bromo vs. Chloro/Nitro Groups : The bromine atom in the target compound is less electron-withdrawing than the nitro group in ’s analog but more polarizable than chlorine. This may enhance van der Waals interactions in biological systems while maintaining moderate solubility .
  • Pyridin-2-yl vs.
  • Bulkier Substituents : Compounds with benzyloxy or naphthylmethyl groups () exhibit increased steric hindrance, which could limit membrane permeability or enzyme access despite higher lipophilicity .

Biological Activity

(E)-N-(4-bromobenzylidene)-4-(pyridin-2-yl)piperazin-1-amine, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound features:

  • A piperazine ring, which is known for its role in drug design.
  • A bromobenzylidene group that enhances its lipophilicity and potential receptor interactions.
  • A pyridine moiety that may contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an antiproliferative agent . For instance, a study reported that a derivative of this compound exhibited significant cytotoxicity against FaDu cells (human pharyngeal squamous cell carcinoma) with an IC50 value of 1.73 μM . The mechanism of action was linked to the induction of autophagy and apoptosis, as evidenced by increased levels of cleaved caspase-3 and LC3A/B proteins, indicating a dose-dependent response to treatment .

Anti-inflammatory Properties

The compound also demonstrated anti-inflammatory effects , selectively inhibiting COX-2 over COX-1. This selectivity is crucial for reducing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that this compound could serve dual functions in treating cancer and inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of piperazine derivatives. Key findings include:

  • The presence of the bromobenzylidene group significantly enhances the compound's interaction with biological targets.
  • Variations in the substituents on the piperazine and pyridine rings can lead to significant changes in biological activity, indicating that careful modification could yield more potent derivatives .

Case Studies and Research Findings

  • Antiproliferative Studies : In vitro studies confirmed that derivatives of this compound effectively inhibited cell proliferation in several cancer cell lines. These studies utilized assays such as MTT and clonogenic assays to evaluate cytotoxicity and cell viability .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with various receptors, suggesting potential interactions with targets involved in cancer progression and inflammation. These studies help elucidate the mechanism by which the compound exerts its biological effects .
  • Comparison with Other Piperazine Derivatives : Comparative studies have shown that while many piperazine derivatives exhibit anticancer properties, those containing specific substitutions like bromobenzylidene demonstrate superior activity profiles, making them promising candidates for further development .

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